molecular formula C6H6IN B139537 4-Iodoaniline CAS No. 540-37-4

4-Iodoaniline

Cat. No.: B139537
CAS No.: 540-37-4
M. Wt: 219.02 g/mol
InChI Key: VLVCDUSVTXIWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodoaniline, also known as para-iodoaniline, is an aromatic amine with the molecular formula C6H6IN. It is a derivative of aniline where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its beige to grayish-brown crystalline appearance and is slightly soluble in water but freely soluble in organic solvents like alcohol, chloroform, and diethyl ether .

Mechanism of Action

Target of Action

4-Iodoaniline, a derivative of aniline, is primarily used as a chemical intermediate in the manufacturing of dyes and drugs . It is also known to be a potent methaemoglobin former .

Mode of Action

It is known that this compound can undergo reactions that lead to the formation of methaemoglobin . Methaemoglobin is a form of hemoglobin that is unable to bind and transport oxygen effectively, leading to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Biochemical Pathways

It is known that the compound can interact with the nat1 and nat2 genes, resulting in increased acetylation . Acetylation is a key process in protein modification and regulation, affecting various cellular functions.

Pharmacokinetics

It is known that the compound is slightly soluble in water, and freely soluble in alcohol, chloroform, and diethyl ether . This suggests that the compound may be well-absorbed in the body when administered orally or through other non-intravenous routes. The compound’s solubility profile may also affect its distribution within the body, its metabolism, and its excretion.

Result of Action

The primary result of this compound’s action is the formation of methaemoglobin . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen. Symptoms of methemoglobinemia can include cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more readily absorbed and distributed in the body when administered with certain solvents . Additionally, the compound should be stored in a dark place to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoaniline can be synthesized through the iodination of aniline. The process involves the reaction of aniline with iodine in the presence of sodium bicarbonate. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow processes and optimized reaction conditions ensures higher yields and purity. The reaction typically involves the use of aniline, iodine, and a base like sodium bicarbonate, with careful control of temperature and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodoaniline has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 4-Iodoaniline: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para position of the iodine atom makes it particularly suitable for certain substitution reactions and palladium-catalyzed processes, distinguishing it from its ortho and meta isomers .

Properties

IUPAC Name

4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVCDUSVTXIWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Record name 4-iodoaniline
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060239
Record name Benzenamine, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS]
Record name p-Iodoaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20052
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00767 [mmHg]
Record name p-Iodoaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20052
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

540-37-4
Record name 4-Iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Iodoaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-IODOANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-IODOANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BMK56397B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The anode compartment of the cell described in Example 19 was charged with 150 ml of water, 22.5 g of sodium iodide and 139.5 ml of aniline. The cathode compartment was charged with 300 ml of water and 45 g of sodium iodide. The cell was operated at 0.25 ampere (25 ma/cm2) at 25°C for 4 hours, and the anode solution was extracted with methylene chloride and analyzed by glc. A total of 3.30 g of p-iodoaniline and 0.14 g of o-iodoaniline were produced. This corresponds to a p-iodoaniline current efficiency of 81% and a para to ortho ratio of 95.9 to 4.1.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
139.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodoaniline
Reactant of Route 2
4-Iodoaniline
Reactant of Route 3
4-Iodoaniline
Reactant of Route 4
4-Iodoaniline
Reactant of Route 5
4-Iodoaniline
Reactant of Route 6
4-Iodoaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 4-iodoaniline?

A1: The molecular formula of this compound is C6H6IN, and its molecular weight is 219.02 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic methods, including UV-Vis spectrophotometry [], FT-IR [], mass spectrometry [, , , ], 1H-NMR [, , , ], and 13C-NMR []. These techniques provide information about the compound's structure, functional groups, and purity.

Q3: How does fluorine substitution influence the nonbonding interactions in this compound?

A3: Research suggests that introducing fluorine atoms, specifically 2-fluoro and 2,6-difluoro substitutions, to the this compound structure enhances the ability of the amine group to participate in strong N-H···N hydrogen bonds []. Additionally, the fluorine atoms can act as both hydrogen bond and halogen bond acceptors, increasing the likelihood of halogen-halogen contacts [].

Q4: How does this compound behave in different solvent systems when combined with reduced graphene sheets (graphenide)?

A4: Studies indicate that the reactivity of reduced graphene sheets with this compound is significantly influenced by the solvent environment []. Solvation of potassium cations associated with graphenide plays a crucial role. While proper solvation facilitates covalent functionalization of graphenide with this compound, excessive solvation leads to destabilization, flocculation, and ultimately, reduced reactivity [].

Q5: Can this compound be used to functionalize graphene grown on copper foils?

A5: Yes, this compound can be electrochemically grafted onto graphene surfaces grown on copper foils, particularly those with a (111) surface orientation []. This method, utilizing a constant negative potential, allows for transfer-free functionalization, enhancing precision and efficiency []. Interestingly, the rate of this reaction is influenced by the specific facet type of the copper substrate [].

Q6: Can this compound be used in the synthesis of organic light-emitting diodes (OLEDs)?

A6: Yes, this compound serves as a starting material in the multistep synthesis of fluorene-based oligomers, which show promise as blue-light-emitting materials in OLEDs [, ]. These oligomers exhibit desirable properties like high photoluminescent quantum yield, good thermal stability, and excellent solubility, making them suitable for OLED applications [, ].

Q7: What is the role of this compound in the synthesis of radiopharmaceuticals designed for brain imaging?

A7: Research demonstrates the potential of using this compound as a building block for radiopharmaceuticals targeted at the brain [, ]. When coupled to a dihydropyridine carrier, 125I-labeled this compound demonstrates enhanced brain uptake and retention in rats [, ]. This improvement is attributed to the ability of the lipophilic dihydropyridine conjugate to cross the blood-brain barrier, where it is then oxidized and trapped, leading to increased brain concentration [, ].

Q8: How do structural modifications of this compound impact its biological activity?

A8: Studies exploring the neurotoxicity of haloanilines in rats reveal a structure-activity relationship []. While this compound exhibited limited neurotoxicity compared to other haloanilines, 4-bromoaniline displayed the most severe effects, suggesting that the size and electronegativity of the halogen substituent influence neurotoxic potential [].

Q9: Can this compound be used as a linker for building supramolecular structures?

A9: Yes, research shows that incorporating this compound as a C-terminal group in alanine-based building blocks facilitates the formation of supramolecular β-sheet structures []. This self-assembly is driven by a network of noncovalent interactions, including intramolecular chalcogen bonds and intermolecular halogen/hydrogen bonds, highlighting the role of this compound in directing supramolecular organization [].

Q10: How is this compound used in analytical chemistry?

A10: this compound plays a crucial role in advanced mass spectrometry techniques for complex lipid analysis []. By forming noncovalent complexes with lipids and undergoing laser-induced photocleavage, this compound generates diagnostic fragments that allow for differentiation of isomeric lipids, overcoming limitations of traditional methods [].

Q11: How is HPLC-ICPMS used in studying the metabolism of this compound in organisms?

A11: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) enables sensitive and specific profiling of iodine-containing metabolites produced by organisms exposed to this compound [, ]. This technique is particularly valuable for understanding the metabolic fate and detoxification pathways of iodinated compounds without resorting to radiolabeling [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.